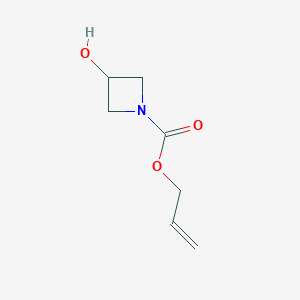

Allyl 3-hydroxyazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2,6,9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWLCXMSZVKPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625649 | |

| Record name | Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198283-27-0 | |

| Record name | Prop-2-en-1-yl 3-hydroxyazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Allyl 3-hydroxyazetidine-1-carboxylate

Azetidines, particularly 3-substituted variants, represent a privileged structural motif in medicinal chemistry. Their strained, four-membered ring system offers a unique conformational rigidity that is highly sought after by drug development professionals. This rigidity allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets. The 3-hydroxyazetidine core is a particularly valuable building block, serving as a versatile precursor for a wide range of pharmaceuticals, including antibiotics and kinase inhibitors.[1][2]

The strategic use of protecting groups is paramount in multi-step organic synthesis. Allyl 3-hydroxyazetidine-1-carboxylate is an N-protected derivative of 3-hydroxyazetidine. The allyl (Alloc) carbamate serves as a robust protecting group that is stable to a variety of reaction conditions yet can be selectively removed under mild, palladium-catalyzed conditions.[3][4] This orthogonality makes it invaluable in complex synthetic campaigns where other protecting groups like Boc or Fmoc are present.

This guide provides a comprehensive technical overview of the synthesis of Allyl 3-hydroxyazetidine-1-carboxylate, detailing the foundational synthesis of the azetidine core and the subsequent N-protection. The discussion is grounded in mechanistic principles and provides field-proven experimental protocols for researchers and scientists.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of the target compound is logically approached in two distinct stages. A retrosynthetic analysis reveals that the target carbamate can be disconnected at the nitrogen-carbonyl bond, leading back to the core 3-hydroxyazetidine scaffold and an acylating agent, allyl chloroformate.

This leads to the following forward-synthetic plan:

-

Stage 1: Construction of the 3-Hydroxyazetidine Core. This foundational stage involves the formation of the strained four-membered ring, typically starting from simple, commercially available precursors.

-

Stage 2: N-Protection with Allyl Chloroformate. The secondary amine of the 3-hydroxyazetidine intermediate is then acylated to install the final allyl carbamate protecting group.

Caption: High-level retrosynthetic analysis and forward synthesis plan.

Part 1: Synthesis of the 3-Hydroxyazetidine Core from Epichlorohydrin

The most industrially viable and commonly documented route to 3-hydroxyazetidine begins with epichlorohydrin.[1] This method leverages the bifunctional nature of epichlorohydrin—an epoxide for ring-opening and a chloromethyl group that serves as a leaving group for the subsequent cyclization.

Mechanistic Rationale

The synthesis proceeds through a three-step sequence:

-

Epoxide Ring-Opening: The process is initiated by the nucleophilic attack of a primary amine on the less sterically hindered terminal carbon of the epichlorohydrin epoxide ring.[5] A bulky yet easily removable amine, such as benzylamine, is often employed. This initial amine not only directs the reaction but also serves as a temporary protecting group for the nitrogen.[6]

-

Intramolecular Cyclization: The resulting 1-amino-3-chloro-2-propanol intermediate is treated with a base (e.g., sodium carbonate or sodium hydroxide). This deprotonates the secondary amine, which then acts as an intramolecular nucleophile, displacing the chloride ion in an SN2 reaction to form the strained four-membered azetidine ring.

-

N-Deprotection: The final step in forming the core is the removal of the temporary N-benzyl group. This is efficiently achieved via catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction yields 3-hydroxyazetidine, which is typically isolated as its hydrochloride salt to improve stability and ease of handling, as the free base can be volatile.[6][7]

Caption: Workflow for the synthesis of the 3-hydroxyazetidine core.

Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

This protocol is a representative amalgamation based on established procedures.[6][7]

Step 1: 1-(Benzylamino)-3-chloropropan-2-ol

-

To a flask equipped with a stirrer, add benzylamine (1.0 eq) and water (approx. 15 volumes).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add epichlorohydrin (1.3 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 12 hours.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: 1-Benzyl-3-hydroxyazetidine

-

Suspend the crude 1-(benzylamino)-3-chloropropan-2-ol (1.0 eq) in a suitable solvent such as toluene.

-

Add an aqueous solution of a base, for example, 2.0 equivalents of sodium carbonate.

-

Heat the biphasic mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Cool the mixture to room temperature, separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine.

Step 3: 3-Hydroxyazetidine Hydrochloride

-

Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol (approx. 5 volumes).

-

Add a solution of HCl (1.0 eq, e.g., 4M in an aqueous or organic solvent).

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

-

Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.

-

Upon reaction completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The product will often precipitate as a white solid.

-

Recrystallize the solid from a solvent system like methanol/ethyl acetate to obtain pure 3-hydroxyazetidine hydrochloride.[7]

| Parameter | Step 1: Ring Opening | Step 2: Cyclization | Step 3: Deprotection |

| Key Reagents | Benzylamine, Epichlorohydrin | Sodium Carbonate | H₂, 10% Pd/C, HCl |

| Solvent | Water | Toluene / Water | Methanol |

| Temperature | 0-5 °C | 80-90 °C | Room Temperature |

| Typical Yield | >85% | >85% | >90% |

| Purity (Typical) | >95% | >95% | >98% |

| Table 1: Summary of reaction parameters for the synthesis of 3-hydroxyazetidine hydrochloride.[6] |

Part 2: N-Protection with Allyl Chloroformate

With the stable 3-hydroxyazetidine hydrochloride salt in hand, the final step is the installation of the N-allyl (Alloc) protecting group. The Alloc group is a carbamate that provides excellent stability while allowing for selective deprotection via palladium catalysis, a method that leaves many other protecting groups intact.[3][8]

Mechanistic Rationale

The reaction is a standard nucleophilic acyl substitution. The secondary amine of 3-hydroxyazetidine is the nucleophile, and allyl chloroformate is the electrophilic acylating agent. Since the starting material is a hydrochloride salt, a base must be added to neutralize the salt and liberate the free amine in situ. A tertiary amine base like triethylamine (TEA) or an inorganic base like sodium bicarbonate is commonly used for this purpose. The free amine then attacks the carbonyl carbon of allyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the stable N-Alloc carbamate.

Caption: Workflow for the N-protection of 3-hydroxyazetidine.

Experimental Protocol: Synthesis of Allyl 3-hydroxyazetidine-1-carboxylate

-

Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 10-15 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a base, such as triethylamine (2.2 eq), dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete formation of the free amine.

-

Slowly add allyl chloroformate (1.1 eq) dropwise, keeping the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by silica gel column chromatography to afford pure Allyl 3-hydroxyazetidine-1-carboxylate.

| Parameter | Value / Condition |

| Key Reagents | 3-Hydroxyazetidine HCl, Allyl Chloroformate, Triethylamine |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Workup | Aqueous wash, Extraction |

| Purification | Silica Gel Chromatography |

| Table 2: Summary of reaction parameters for the N-protection step. |

Conclusion: A Robust and Scalable Synthesis

The synthesis of Allyl 3-hydroxyazetidine-1-carboxylate is a well-established and robust process that relies on fundamental organic reactions. The pathway from epichlorohydrin provides a cost-effective and scalable method to construct the valuable 3-hydroxyazetidine core. The subsequent N-protection with allyl chloroformate furnishes a versatile intermediate, primed for use in complex, multi-step synthetic programs in drug discovery and development. The choice of the Alloc group reflects a strategic decision, enabling selective deprotection and showcasing the importance of orthogonal chemical strategies in modern organic synthesis.

References

- The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Laguerre, M., Boyer, C., Leger, J. M., & Carpy, A. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1520.

-

Wang, Y., Du, C., Deng, J., & Luo, G. (2022). Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system. AIChE Journal, 68(8), e17724. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Ring-Opening Reactions of (S)-(+)-Epichlorohydrin with Amines.

- 1-N-Boc-3-hydroxyazetidine synthesis. (n.d.). ChemicalBook.

-

Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. (2015). ResearchGate. Retrieved from [Link]

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health (NIH).

- tert-Butyl 3-hydroxyazetidine-1-carboxylate. (n.d.). BLD Pharm.

- Synthetic method of 3-hydroxyazetidine hydrochloride. (2013). Google Patents.

- A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. (2022). National Institutes of Health (NIH).

-

Azetidine. (n.d.). Organic Syntheses. Retrieved from [Link]

- A General Solid Phase Method for the Preparation of Diverse Azapeptide Probes Directed Against Cysteine Proteases. (n.d.). Stanford Medicine.

- Allyl 3-hydroxyazetidine-1-carboxylate. (n.d.). BLD Pharm.

-

A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. (2005). ResearchGate. Retrieved from [Link]

- An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. (n.d.). BenchChem.

- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012). Google Patents.

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. (2020). ResearchGate. Retrieved from [Link]

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). PubMed. Retrieved from [Link]

- Automated allyl deprotection in solid-phase synthesis. (1994). Google Patents.

- Allyl 3-oxoazetidine-1-carboxylate. (n.d.). BLD Pharm.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 8. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to Allyl 3-hydroxyazetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold. Its inherent ring strain and three-dimensional structure offer a unique combination of rigidity and desirable physicochemical properties.[1] When incorporated into drug candidates, the azetidine moiety can enhance metabolic stability, improve solubility, and provide novel vectors for exploring chemical space, ultimately leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. This guide focuses on a particularly valuable derivative, Allyl 3-hydroxyazetidine-1-carboxylate, providing a comprehensive overview of its properties, synthesis, and applications for professionals in drug development.

Core Compound Specifications

Allyl 3-hydroxyazetidine-1-carboxylate , a key heterocyclic building block, is distinguished by the following identifiers and properties:

| Property | Value | Source(s) |

| CAS Number | 1198283-27-0 | [2] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| SMILES Code | OC1CN(C1)C(=O)OCC=C | [2] |

Synthesis and Mechanistic Insights

The synthesis of Allyl 3-hydroxyazetidine-1-carboxylate is conceptually straightforward, typically involving the N-protection of the readily available 3-hydroxyazetidine or its hydrochloride salt. The allyl carbamate protecting group is introduced via reaction with allyl chloroformate.

Conceptual Synthesis Workflow

Caption: General synthesis workflow for Allyl 3-hydroxyazetidine-1-carboxylate.

Detailed Experimental Protocol (Illustrative)

This protocol is based on general procedures for the N-alkoxycarbonylation of amines and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base (e.g., triethylamine or sodium bicarbonate, 2.2 eq) to neutralize the hydrochloride and free the amine.

-

Addition of Reagent: Slowly add allyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C. The causality for the slow addition is to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the starting material.

-

Aqueous Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. The purpose of the aqueous workup is to remove the salt byproduct and any excess water-soluble reagents.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure Allyl 3-hydroxyazetidine-1-carboxylate.

The Role in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a key component in several FDA-approved drugs, where it often serves to improve metabolic stability and receptor selectivity.[1] 3-Hydroxyazetidine derivatives, in particular, are versatile intermediates. The hydroxyl group provides a handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The allyl carbamate protecting group in Allyl 3-hydroxyazetidine-1-carboxylate is of particular interest due to its unique deprotection conditions. It is stable to a wide range of reagents but can be selectively cleaved under mild conditions using palladium catalysis, which is orthogonal to many other common protecting groups like Boc and Cbz. This chemical orthogonality is a critical consideration in complex, multi-step synthetic campaigns common in drug development.

Potential Applications Include:

-

Scaffold for Novel Therapeutics: As a rigid, three-dimensional building block for the synthesis of novel compounds targeting a wide range of diseases, including cancer and infectious diseases.[1]

-

Non-Proteinogenic Amino Acids: The 3-hydroxyazetidine core can be incorporated into peptides as a non-proteinogenic amino acid, imparting conformational constraints and potentially improving proteolytic stability.[3]

-

Linker Chemistry: In the field of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), rigid linkers are often desirable. The azetidine core can serve as a component of such linkers.

Spectroscopic Characterization (Predicted)

While experimental spectra for Allyl 3-hydroxyazetidine-1-carboxylate are not widely published, a prediction of the key signals in ¹H and ¹³C NMR can be made based on the structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹³C NMR assignments for Allyl 3-hydroxyazetidine-1-carboxylate.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Allyl 3-hydroxyazetidine-1-carboxylate is not universally available, data from related N-protected 3-hydroxyazetidines and other allyl carbamates suggest that this compound should be handled with care.

General Precautions:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for analogous compounds. [4][5]* Irritation: May cause skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [4][5]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4]* First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention. [4][5]

Conclusion

Allyl 3-hydroxyazetidine-1-carboxylate is a valuable and versatile building block for drug discovery and development. Its unique structural features, combined with the utility of the allyl carbamate protecting group, make it an attractive intermediate for the synthesis of complex and novel bioactive molecules. As the demand for sp³-rich scaffolds in drug design continues to grow, the importance of compounds like Allyl 3-hydroxyazetidine-1-carboxylate is set to increase. Researchers and scientists are encouraged to consider its potential in their synthetic strategies to access next-generation therapeutics.

References

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubMed Central. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

ResearchGate. 3-Hydroxyazetidine Carboxylic Acids: Non-Proteinogenic Amino Acids for Medicinal Chemists. [Link]

-

Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. [Link]

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

-

PubMed. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. 3-Hydroxyazetidine hydrochloride. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Allyl 3-hydroxyazetidine-1-carboxylate

Abstract: This guide provides a detailed technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of Allyl 3-hydroxyazetidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug development, incorporating a strained azetidine ring, a secondary alcohol, and a versatile allyl carbamate functional group. Due to a scarcity of publicly available experimental spectra for this specific molecule, this document presents a synthesized and predictive analysis. The data herein is compiled by expert interpretation of spectra from closely related analogs, such as N-Boc-3-hydroxyazetidine, and established spectroscopic principles for allyl carbamates. The objective is to provide researchers and drug development professionals with a robust, well-grounded framework for identifying and characterizing this molecule, complete with detailed experimental protocols and data interpretation.

Molecular Structure and Overview

Allyl 3-hydroxyazetidine-1-carboxylate (C₇H₁₁NO₃, Molar Mass: 157.17 g/mol ) is a bifunctional molecule. The azetidine ring is a four-membered heterocycle that imparts significant conformational rigidity and serves as a key scaffold in many biologically active compounds. The hydroxyl group at the 3-position offers a site for further functionalization or hydrogen bonding interactions. The allyl carbamate group is a versatile protecting group that can also participate in various chemical transformations, including palladium-catalyzed reactions. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of this molecule during synthesis and application.

Caption: Molecular Structure of Allyl 3-hydroxyazetidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The predicted ¹H and ¹³C NMR spectra are based on data from 1-N-Boc-3-hydroxyazetidine for the core ring structure and established values for the allyl group.[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the hydroxyl proton, and the allyl group protons. The azetidine protons will appear as complex multiplets due to geminal and vicinal coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Allyl, -CH=) | 5.85 - 6.00 | ddt | J ≈ 17.2, 10.5, 5.5 | 1H |

| H (Allyl, =CH₂) | 5.25 - 5.40 | m | - | 2H |

| H (Allyl, -OCH₂-) | 4.55 - 4.65 | d | J ≈ 5.5 | 2H |

| H (Azetidine, C3-H) | 4.45 - 4.55 | m | - | 1H |

| H (Azetidine, C2/C4) | 4.15 - 4.25 | m | - | 2H |

| H (Azetidine, C2/C4) | 3.80 - 3.90 | m | - | 2H |

| H (Hydroxyl, -OH) | ~2.0 - 3.0 | br s | - | 1H |

Causality and Interpretation:

-

Allyl Group: The methine proton (-CH=) is the most deshielded of the allyl group due to its vinylic nature and proximity to the carbamate oxygen, appearing as a doublet of doublets of triplets (ddt). The terminal vinyl protons (=CH₂) will appear as multiplets further upfield.[2] The methylene protons (-OCH₂-) are adjacent to the carbamate oxygen, resulting in a downfield shift to ~4.6 ppm.

-

Azetidine Ring: The protons on the azetidine ring are diastereotopic. The methine proton at C3, attached to the carbon bearing the hydroxyl group, is expected around 4.5 ppm. The methylene protons at C2 and C4 are split into two groups of signals due to their different spatial relationships with the hydroxyl group, resulting in complex multiplets.[1]

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and can be confirmed by a D₂O exchange experiment.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Carbamate, C=O) | 156.0 - 157.0 |

| C (Allyl, -CH=) | 132.5 - 133.5 |

| C (Allyl, =CH₂) | 117.5 - 118.5 |

| C (Allyl, -OCH₂-) | 65.5 - 66.5 |

| C (Azetidine, C3-OH) | 59.0 - 60.0 |

| C (Azetidine, C2/C4) | 54.0 - 55.0 |

Causality and Interpretation:

-

Carbonyl Carbon: The carbamate carbonyl carbon is the most deshielded, appearing significantly downfield around 156 ppm.[3]

-

Allyl Carbons: The chemical shifts for the allyl carbons are characteristic, with the internal vinylic carbon (-CH=) appearing around 133 ppm and the terminal vinylic carbon (=CH₂) appearing around 118 ppm.[3][4] The methylene carbon attached to the oxygen is found around 66 ppm.

-

Azetidine Carbons: The C3 carbon, bearing the electron-withdrawing hydroxyl group, is expected around 59 ppm. The equivalent C2 and C4 carbons will appear further upfield, around 54 ppm.

Caption: Predicted key ¹H-¹H NMR correlations for the molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Allyl 3-hydroxyazetidine-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general solubility and spectral resolution. DMSO-d₆ can be used if solubility is an issue and is useful for clearly observing the -OH proton signal without exchange.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the hydroxyl proton signal, which will disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| 3200 - 3500 | O-H stretch | Broad, Strong | Alcohol |

| 3080 - 3100 | =C-H stretch | Medium | Alkene |

| 2850 - 3000 | C-H stretch | Medium-Strong | Alkane (CH₂, CH) |

| 1680 - 1710 | C=O stretch | Strong, Sharp | Carbamate |

| 1640 - 1650 | C=C stretch | Medium | Alkene |

| 1230 - 1280 | C-N stretch | Strong | Carbamate/Azetidine |

| 1050 - 1150 | C-O stretch | Strong | Alcohol/Carbamate |

Causality and Interpretation:

-

O-H Stretch: A strong, broad band centered around 3400 cm⁻¹ is the most definitive evidence of the hydroxyl group, with the broadening caused by hydrogen bonding.

-

C=O Stretch: A very strong and sharp absorption between 1680-1710 cm⁻¹ is characteristic of the carbamate carbonyl group. Its exact position can be influenced by the ring strain and local electronic environment.

-

Alkene Stretches: The C=C double bond of the allyl group will show a medium intensity peak around 1645 cm⁻¹, and the vinylic C-H bonds will show a stretch just above 3000 cm⁻¹.

-

C-O and C-N Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O single bonds of the alcohol and carbamate, as well as the C-N bonds of the azetidine ring.

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is the preferred method for its simplicity and minimal sample requirement.

-

Place a small amount (1-2 mg) of the solid or a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal first.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 600 cm⁻¹.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectral Data

-

Ionization Method: Electrospray Ionization (ESI) is recommended as it is a soft ionization technique that will likely keep the molecular ion intact.

-

Expected Molecular Ion Peak:

-

[M+H]⁺: m/z 158.07

-

[M+Na]⁺: m/z 180.05

-

Proposed Fragmentation Pathway

Under ionization conditions, the molecule will fragment in predictable ways. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Key fragmentation pathways often involve the loss of stable neutral molecules or radicals.

Caption: Proposed ESI-MS fragmentation pathway for the protonated molecule.

Causality and Interpretation:

-

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at [M+H - H₂O]⁺ (m/z 140.06).

-

Loss of Allyl Radical: Cleavage of the N-C(O) bond can lead to the loss of the allyl portion as a radical, though loss of the neutral allene via rearrangement is also possible. A key fragment would be the protonated 3-hydroxyazetidine-1-carboxylic acid structure.

-

Decarboxylation: Loss of carbon dioxide (44 Da) from the carbamate is a very common and diagnostically useful fragmentation pathway in mass spectrometry.[5] This would lead to a fragment at m/z 114.09, corresponding to the protonated N-allyl-3-hydroxyazetidine.

-

Ring Opening: The strained azetidine ring can undergo cleavage, leading to smaller, stable fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Add a small amount of formic acid (0.1%) to the solution to promote protonation for positive ion mode ([M+H]⁺).

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.

-

Data Acquisition (Infusion):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Operate the mass spectrometer in positive ion mode.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and optimal signal.

-

Acquire a full scan mass spectrum over a range of m/z 50 to 500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

To confirm the fragmentation pattern, perform an MS/MS experiment.

-

Select the precursor ion of interest (e.g., m/z 158.07) in the first mass analyzer.

-

Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions in the second mass analyzer.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed exact masses to the theoretical values to confirm the elemental composition.

Conclusion

The spectroscopic characterization of Allyl 3-hydroxyazetidine-1-carboxylate relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for these analyses. The ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of each atom in the molecule. IR spectroscopy serves as a rapid check for the presence of key hydroxyl, carbamate, and alkene functional groups. Finally, high-resolution mass spectrometry confirms the molecular weight and offers structural validation through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important synthetic building block.

References

-

ResearchGate. 13C NMR spectra of allyl-functionalized cellulose carbamate. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

SIELC Technologies. Allyl carbamate. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

PubChem. Allyl carbamate. Available at: [Link]

-

ResearchGate. FT-IR spectra of plasma treated KBr with allyl alcohol. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Chemical structure and IUPAC name of Allyl 3-hydroxyazetidine-1-carboxylate

An In-Depth Technical Guide to Allyl 3-hydroxyazetidine-1-carboxylate: Structure, Synthesis, and Applications

Executive Summary

Allyl 3-hydroxyazetidine-1-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry and organic synthesis. Its strained four-membered azetidine core, combined with the strategically placed hydroxyl group and the versatile allyl carbamate protecting group, makes it a significant precursor for complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and its applications in drug discovery, particularly as a non-proteinogenic amino acid isostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their work.

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged" structure in drug discovery.[1] Historically, chemists were often wary of such strained rings, but they are now recognized for their ability to impart favorable properties to drug candidates. Incorporating an azetidine moiety can improve metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid, three-dimensional structure that can enhance binding affinity to biological targets.[2] The 3-hydroxyazetidine core, in particular, serves as a critical intermediate for a range of active pharmaceutical ingredients (APIs), including novel antibiotics and as a component in polypeptide synthesis.[2]

Core Compound Profile: Allyl 3-hydroxyazetidine-1-carboxylate

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is Allyl 3-hydroxyazetidine-1-carboxylate . The structure consists of a central azetidine ring with a hydroxyl (-OH) group at the 3-position. The ring nitrogen (position 1) is protected by an allyloxycarbonyl group.

Structural Representation:

The structure is confirmed by its SMILES (Simplified Molecular-Input Line-Entry System) code: OC1CN(C1)C(=O)OCC=C.[1][3]

Physicochemical Properties

The key properties of Allyl 3-hydroxyazetidine-1-carboxylate are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 1198283-27-0 | [1][3] |

| Molecular Formula | C₇H₁₁NO₃ | [1][3] |

| Molecular Weight | 157.17 g/mol | [1][3] |

| MDL Number | MFCD13191695 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [1][3] |

| Appearance | Varies; often a liquid or low-melting solid | N/A |

Synthesis and Mechanistic Insights

The synthesis of Allyl 3-hydroxyazetidine-1-carboxylate is not commonly detailed in primary literature but can be reliably achieved through a standard protection reaction starting from the commercially available 3-hydroxyazetidine, typically in its hydrochloride salt form.

Synthetic Strategy: The Logic of N-Protection

The synthetic approach hinges on the nucleophilic character of the secondary amine within the 3-hydroxyazetidine ring. The goal is to selectively acylate the nitrogen atom without affecting the hydroxyl group. The choice of an allyl carbamate (Alloc) group is strategic; it is a robust protecting group stable to a wide range of conditions but can be selectively removed under mild, palladium-catalyzed conditions, leaving other functional groups intact. This orthogonality is critical in multi-step syntheses. The reaction is an N-acylation, typically performed using allyl chloroformate in the presence of a base to neutralize the HCl generated (or from the starting hydrochloride salt).

Proposed Synthetic Workflow

The diagram below illustrates the straightforward, single-step conversion from 3-hydroxyazetidine to the target compound.

Caption: Synthetic pathway for Allyl 3-hydroxyazetidine-1-carboxylate.

Detailed Experimental Protocol

This protocol is a representative method based on established chemical principles for N-protection of amines.

Objective: To synthesize Allyl 3-hydroxyazetidine-1-carboxylate from 3-hydroxyazetidine hydrochloride.

Materials:

-

3-Hydroxyazetidine hydrochloride (1.0 eq)

-

Allyl chloroformate (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (2.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyazetidine hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

-

Basification: Cool the resulting suspension to 0°C using an ice bath. Add triethylamine (2.5 eq) dropwise. Causality Note: A slight excess of base is required to both neutralize the hydrochloride salt and scavenge the HCl produced during the acylation.

-

Acylation: While maintaining the temperature at 0°C, add allyl chloroformate (1.1 eq) dropwise over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Trustworthiness Note: The bicarbonate wash ensures the removal of any unreacted chloroformate and acidic byproducts.

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Allyl 3-hydroxyazetidine-1-carboxylate.

Spectroscopic and Analytical Characterization

While actual spectra are proprietary, the expected analytical data based on the structure are predictable and serve as a benchmark for successful synthesis.

| Analysis Type | Expected Observations |

| ¹H NMR | Azetidine Protons: Complex multiplets around 3.5-4.5 ppm. Allyl Protons: A multiplet for the internal CH (~5.9 ppm), two doublets for the terminal CH₂ (~5.2-5.4 ppm), and a doublet for the O-CH₂ (~4.6 ppm). Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | Carbonyl Carbon: Signal around 156 ppm. Allyl Carbons: Signals around 132 ppm (internal CH) and 118 ppm (terminal CH₂). Azetidine Carbons: Signals for the two CH₂ groups and the CH-OH group in the 50-70 ppm range. |

| Mass Spec (ESI+) | Expected [M+H]⁺ = 158.08, [M+Na]⁺ = 180.06 |

| IR Spectroscopy | O-H Stretch: Broad peak ~3400 cm⁻¹. C=O Stretch (Carbamate): Strong peak ~1690-1710 cm⁻¹. C=C Stretch: Peak ~1645 cm⁻¹. |

Applications in Drug Discovery and Organic Synthesis

Utility as a Protected Building Block

The primary application of Allyl 3-hydroxyazetidine-1-carboxylate is as a functionalized building block. The allyl carbamate serves as an excellent protecting group for the nitrogen, allowing chemists to perform reactions on the hydroxyl group. Subsequently, the allyl group can be selectively removed to reveal the secondary amine for further functionalization, such as peptide coupling or reductive amination.

Role in Peptide Modification

3-Hydroxyazetidine-based structures are increasingly used as non-proteinogenic amino acids to create peptide isosteres.[4][5] Incorporating this scaffold can introduce conformational constraints, enhance proteolytic stability, and modulate the pharmacological profile of a peptide. The workflow below illustrates how this building block could be used.

Caption: Workflow for incorporating the azetidine into a peptide chain.

Handling, Storage, and Safety

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][3] It should be kept in a dry environment to prevent potential hydrolysis.

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Safety: While specific toxicity data is not widely available, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

Allyl 3-hydroxyazetidine-1-carboxylate is more than a simple chemical; it is an enabling tool for medicinal chemists. Its unique combination of a strained, conformationally rigid core, a site for hydrogen bonding (-OH), and an orthogonally protected nitrogen atom provides a powerful platform for designing next-generation therapeutics. Its strategic use can lead to molecules with improved drug-like properties, making it a highly relevant and valuable building block in the ever-evolving landscape of drug discovery.

References

-

Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Acme Synthetic Chemicals. [Link]

-

Fleet, G. W. J., et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. ChemMedChem. [Link]

- Synthetic method of 3-hydroxyazetidine hydrochloride.

-

3-Hydroxyazetidine hydrochloride. PubChem. [Link]

- Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

- 1. cas 1198283-27-0|| where to buy allyl 3-hydroxyazetidine-1-carboxylate [german.chemenu.com]

- 2. nbinno.com [nbinno.com]

- 3. 1198283-27-0|Allyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Allyl 3-hydroxyazetidine-1-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Allyl 3-hydroxyazetidine-1-carboxylate, a key heterocyclic building block in contemporary drug discovery. Given the scarcity of public domain experimental data for this specific molecule, this document synthesizes a predictive solubility profile based on its fundamental physicochemical properties with established principles of organic chemistry. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, equipping researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies necessary for its effective handling and application.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a therapeutic agent. For a molecule like Allyl 3-hydroxyazetidine-1-carboxylate, which serves as a versatile scaffold in medicinal chemistry, understanding its behavior in various solvent systems is paramount.[1] Poor solubility can impede synthetic route development, complicate purification processes, lead to unreliable results in biological assays, and ultimately result in poor bioavailability and formulation challenges.[2] This guide aims to provide a deep, actionable understanding of the solubility of Allyl 3-hydroxyazetidine-1-carboxylate, thereby empowering researchers to de-risk their discovery and development programs.

The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and cell permeability.[1] Allyl 3-hydroxyazetidine-1-carboxylate combines this valuable scaffold with a hydroxyl group and an allyl carbamate, creating a molecule with a nuanced polarity profile that dictates its interaction with different solvents.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is fundamentally governed by its structural and electronic properties. The principle of "similia similibus solvuntur" or "like dissolves like" serves as a foundational concept, where substances with similar polarities tend to be miscible. To predict the solubility of Allyl 3-hydroxyazetidine-1-carboxylate, we must first dissect its key physicochemical characteristics.

Core Physicochemical Descriptors

Based on its chemical structure, several key descriptors for Allyl 3-hydroxyazetidine-1-carboxylate (SMILES: OC1CN(C1)C(=O)OCC=C) have been calculated using established computational models.

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | - |

| Molecular Weight | 157.17 g/mol | [3] |

| Predicted logP (Octanol/Water) | -0.25 | SwissADME |

| Hydrogen Bond Donors | 1 (hydroxyl group) | SwissADME |

| Hydrogen Bond Acceptors | 3 (hydroxyl oxygen, two carbonyl oxygens) | SwissADME |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | SwissADME |

These values are computationally predicted and should be confirmed experimentally.

Interpretation and Causality of Predicted Solubility

The predicted physicochemical properties provide a strong basis for forecasting the solubility behavior of Allyl 3-hydroxyazetidine-1-carboxylate across a spectrum of organic solvents.

-

Polarity and logP: The predicted octanol-water partition coefficient (logP) of -0.25 indicates that the molecule is relatively hydrophilic. This is a direct consequence of the presence of the polar hydroxyl group and the carbamate functionality, which outweigh the nonpolar character of the allyl group and the hydrocarbon backbone. A negative logP value suggests a preference for polar environments.[4]

-

Hydrogen Bonding Capacity: The molecule possesses one hydrogen bond donor (-OH group) and three hydrogen bond acceptors (oxygen atoms). This capacity for hydrogen bonding is a dominant factor in its solubility.[5] Solvents that can participate in hydrogen bonding (protic solvents) or readily accept hydrogen bonds (polar aprotic solvents) are expected to be effective at solvating this molecule.

-

Topological Polar Surface Area (TPSA): A TPSA of 55.76 Ų is indicative of a molecule with significant polar surface, further supporting its predicted hydrophilic nature and its propensity to dissolve in polar solvents.

Based on this analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol , where hydrogen bonding interactions can be readily formed. High solubility is also anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) , which are excellent hydrogen bond acceptors.[6]

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone , acetonitrile , and isopropanol . These solvents can engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding.

-

Low to Insoluble: Predicted in nonpolar aprotic solvents like hexane , cyclohexane , and toluene . The significant polarity mismatch and the inability of these solvents to form hydrogen bonds would result in poor solvation.

Hypothetical Quantitative Solubility Data

To provide a practical framework for researchers, the following table presents hypothetical, yet realistic, quantitative solubility data for Allyl 3-hydroxyazetidine-1-carboxylate at ambient temperature (25 °C). These values are estimations based on the physicochemical properties and should be determined experimentally for any critical application.

| Solvent | Solvent Type | Predicted Solubility Category | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 100 |

| Methanol | Polar Protic | Very Soluble | > 100 |

| Ethanol | Polar Protic | Soluble | 50 - 100 |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 50 - 100 |

| Acetone | Polar Aprotic | Sparingly Soluble | 10 - 30 |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | 10 - 30 |

| Isopropanol | Polar Protic | Sparingly Soluble | 10 - 30 |

| Dichloromethane (DCM) | Nonpolar Aprotic | Slightly Soluble | 1 - 10 |

| Toluene | Nonpolar Aprotic | Insoluble | < 1 |

| Hexane | Nonpolar Aprotic | Insoluble | < 0.1 |

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are invaluable for initial planning, empirical determination of solubility is essential for accuracy. The choice between a kinetic and a thermodynamic solubility assay depends on the stage of research. Early discovery often utilizes high-throughput kinetic assays, while later-stage development necessitates the more rigorous thermodynamic approach.

Kinetic Solubility Assay (High-Throughput Screening)

This method is designed for rapid assessment and is particularly useful for comparing a series of analogs. It measures the solubility of a compound that is first dissolved in a co-solvent (typically DMSO) and then diluted into the aqueous or organic solvent of interest.[7]

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Allyl 3-hydroxyazetidine-1-carboxylate in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add an appropriate volume of the DMSO stock solution to the test solvent to achieve the desired final concentration range (e.g., serial dilutions from 200 µM down to 1 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a defined period (typically 1-2 hours).[8]

-

Analysis:

-

Nephelometry (Turbidimetric Method): Measure the light scattering of the solutions using a nephelometer. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility limit.

-

Filtration/Centrifugation and UV/LC-MS Analysis: Alternatively, filter the solutions through a solubility filter plate or centrifuge to pellet any precipitate. Analyze the concentration of the compound in the clear supernatant/filtrate using a validated UV-Vis or LC-MS method against a calibration curve.[8]

-

Thermodynamic Solubility Assay (Equilibrium Method)

This "gold standard" method measures the solubility of a solid compound in equilibrium with its saturated solution, providing a more accurate representation of its true solubility.

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid Allyl 3-hydroxyazetidine-1-carboxylate to a vial containing a known volume of the test solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully take an aliquot of the clear supernatant or filtrate, dilute it with an appropriate solvent, and determine the concentration of Allyl 3-hydroxyazetidine-1-carboxylate using a validated analytical method, such as HPLC-UV, against a standard curve.

Conclusion: A Framework for Application

This guide provides a robust framework for understanding and experimentally determining the solubility of Allyl 3-hydroxyazetidine-1-carboxylate in organic solvents. The molecule's inherent polarity, driven by its hydroxyl and carbamate groups, predicts a favorable solubility profile in polar protic and aprotic solvents. For drug development professionals, this information is crucial for selecting appropriate solvent systems for synthesis, purification, and biological screening. The provided experimental protocols offer a clear path to generating reliable, quantitative solubility data, which is indispensable for building structure-activity relationships and ensuring the successful progression of drug candidates incorporating this valuable azetidine scaffold.

References

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. ADMET & DMPK, 7(2), 79–103.

-

Solubility of Things. (n.d.). Azetidine-2,4-dicarboxylic acid. Retrieved from [Link]

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(5), 789-801.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Woods, B. P., & Hughes, R. P. (2021). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. Molecules, 26(11), 3291.

-

PubChemLite. (n.d.). Phenyl 3-hydroxyazetidine-1-carboxylate (C10H11NO3). Retrieved from [Link]

- Guha, R. (2010).

- Singh, S., & Kumar, V. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(1), 27-51.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 1198283-54-3|Allyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1198283-27-0|Allyl 3-hydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. On-line Software [vcclab.org]

The Strategic Application of Allyl 3-hydroxyazetidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking Three-Dimensional Chemical Space with Strained Scaffolds

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional chemical space. Saturated heterocyclic scaffolds have become a cornerstone of this exploration, offering a departure from the flat, aromatic systems that have historically dominated drug discovery. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity provide a unique platform for the precise spatial arrangement of substituents, thereby enabling fine-tuned interactions with biological targets.[] This guide delves into the potential of a particularly valuable building block, Allyl 3-hydroxyazetidine-1-carboxylate , as a strategic tool for the synthesis of next-generation therapeutics. We will explore its synthesis, functionalization, and project its application in the design of sophisticated molecular architectures such as kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and macrocyclic peptides.

The Azetidine Motif: A Convergence of Stability and Structural Constraint

The utility of the azetidine scaffold in drug design is multifaceted. The four-membered ring introduces a significant degree of sp³ character into molecules, a feature correlated with improved solubility and metabolic stability.[3] The constrained nature of the ring also reduces the conformational flexibility of appended substituents, which can lead to a more favorable entropic profile upon binding to a biological target, thus enhancing potency.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its acceptance and value in clinical candidates.[3] Furthermore, the azetidine ring is often employed as a bioisostere for other common saturated heterocycles like piperidine and pyrrolidine, offering an alternative vector for substituent placement and a means to modulate physicochemical properties such as lipophilicity and basicity.[4]

The 3-hydroxyazetidine core, in particular, offers a strategic advantage. The hydroxyl group serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through well-established chemical transformations. This hydroxyl group can also participate in crucial hydrogen bonding interactions within a protein's binding site, further enhancing affinity.

Allyl 3-hydroxyazetidine-1-carboxylate: A Trifecta of Functionality

Allyl 3-hydroxyazetidine-1-carboxylate is a chiral building block that combines three key features, making it a highly valuable intermediate in medicinal chemistry:

-

The 3-Hydroxyazetidine Core: As discussed, this provides the desirable physicochemical properties of the azetidine ring and a handle for further derivatization.

-

The Allyl Carbamate: The allyl group serves as a protecting group for the azetidine nitrogen. Its key advantage lies in its orthogonal removal under mild conditions, typically using a palladium catalyst.[] This allows for the selective deprotection of the azetidine nitrogen in the presence of other sensitive functional groups, a crucial requirement in multi-step syntheses of complex molecules.[5]

-

Chirality: The stereochemistry at the 3-position is critical for achieving the desired biological activity, as drug-target interactions are often highly stereospecific. The availability of enantiomerically pure forms of this building block is therefore essential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | Inferred |

| Molecular Weight | 157.17 g/mol | Inferred |

| Appearance | Colorless to pale yellow oil | Generic Data |

| Solubility | Soluble in most organic solvents | Generic Data |

Synthetic Strategies and Key Transformations

The synthesis of Allyl 3-hydroxyazetidine-1-carboxylate and its precursors is well-documented in the chemical literature and patents. A common approach involves the cyclization of an appropriate acyclic precursor.

General Synthetic Workflow

Caption: Generalized synthetic workflow for Allyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol: N-Alloc Protection of 3-Hydroxyazetidine

This protocol is a representative example of the N-protection step.

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Allyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-hydroxyazetidine hydrochloride in a mixture of DCM and water at 0 °C, add sodium bicarbonate portion-wise until the pH of the aqueous layer is ~8-9.

-

Slowly add allyl chloroformate to the biphasic mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford Allyl 3-hydroxyazetidine-1-carboxylate.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and scale.

Potential Applications in Medicinal Chemistry

The unique structural features of Allyl 3-hydroxyazetidine-1-carboxylate make it an attractive building block for several classes of therapeutic agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology. The introduction of rigid, three-dimensional scaffolds like azetidine can improve selectivity and potency. The 3-hydroxyl group of the azetidine can act as a hydrogen bond donor, interacting with the hinge region of the kinase, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site.

Conceptual Application in Kinase Inhibitor Synthesis:

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Functionalized azetidines are emerging as valuable components of PROTAC linkers.[1][3] They can impart a degree of rigidity to the linker, which can be advantageous for pre-organizing the molecule for ternary complex formation. The 3-hydroxyazetidine moiety can be used to attach either the target protein ligand or the E3 ligase ligand, with the azetidine nitrogen serving as a point of attachment for the other component.

Conceptual Application in PROTAC Synthesis:

Caption: Conceptual workflow for the synthesis of a PROTAC.

Peptide and Macrocycle Synthesis

The incorporation of non-natural amino acids and constrained scaffolds into peptides and macrocycles is a widely used strategy to improve their metabolic stability and cell permeability. 3-Hydroxyazetidine can be considered a constrained analogue of serine or threonine. Its incorporation into a peptide backbone can induce specific turns and conformations, which can be beneficial for biological activity.

The allyl protecting group is particularly useful in solid-phase peptide synthesis (SPPS) due to its orthogonality with commonly used Boc and Fmoc protecting groups.[5] This allows for the selective deprotection and functionalization of the azetidine nitrogen on-resin, enabling the synthesis of complex peptide architectures, including cyclic peptides.[6]

Conceptual Application in Macrocycle Synthesis:

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Scaffold: A Technical Guide to its Expanding Role in Modern Drug Discovery

Preamble: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing ring—has transitioned from a synthetic curiosity to a privileged motif in contemporary drug development.[1] Its ascent is not accidental; the inherent ring strain (~25.4 kcal/mol) and distinct sp³-rich, three-dimensional geometry provide a unique combination of structural rigidity and chemical reactivity that chemists can exploit to fine-tune the properties of bioactive molecules.[2] This guide offers an in-depth exploration of the biological activities of azetidine-containing compounds, grounded in mechanistic insights, field-proven experimental methodologies, and a comparative analysis of their performance across key therapeutic areas.

The value of the azetidine scaffold lies in its ability to act as a versatile bioisostere for larger cyclic amines like pyrrolidine and piperidine, or even for acyclic fragments.[1][2] Its incorporation can lead to significant improvements in critical drug-like properties, including metabolic stability, aqueous solubility, and receptor selectivity, by imposing conformational constraints that optimize interactions with biological targets.[3][4] This strategic deployment is evident in several FDA-approved drugs, underscoring the scaffold's real-world therapeutic success.[5]

| Drug Name | Therapeutic Class | Contribution of the Azetidine Moiety |

| Baricitinib | Janus kinase (JAK) inhibitor | Enhances selectivity and pharmacokinetic profile.[3] |

| Cobimetinib | MEK inhibitor | Serves as a key structural component for target binding.[3][6] |

| Azelnidipine | Calcium channel blocker | Provides a rigid scaffold influencing potency and duration of action.[3][7] |

| Sarolaner | Isoxazoline parasiticide | Integral part of the pharmacophore for insect/acarine ion channel modulation.[3] |

Part 1: Azetidines in Oncology: Targeting the Hallmarks of Cancer

The rigid framework of the azetidine ring is exceptionally well-suited for the design of inhibitors that target specific protein conformations, a cornerstone of modern oncology. Azetidine-containing compounds have demonstrated potent activity against various cancer-related targets, from signaling proteins to the cellular cytoskeleton.

Mechanism Spotlight: Covalent Inhibition of STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many human cancers, including triple-negative breast cancer (TNBC). Its role in promoting proliferation, survival, and angiogenesis makes it a high-value therapeutic target. A significant challenge has been to develop potent and selective small-molecule inhibitors.

Novel azetidine-based compounds, such as H172 and H182 , have emerged as highly potent, irreversible inhibitors of STAT3.[8] These compounds are designed to covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[8] This irreversible binding locks the protein in an inactive state, preventing its dimerization, DNA binding, and subsequent activation of target gene expression.[8][9] The azetidine ring is critical for orienting the reactive functional groups into the binding pocket to facilitate this covalent interaction, thereby enhancing both potency and selectivity over other STAT proteins like STAT1 and STAT5.[8][9]

Figure 1: Mechanism of STAT3 inhibition by azetidine-based covalent binders.

Comparative Efficacy of Azetidine-Based Anticancer Agents

The versatility of the azetidine scaffold is evident in the diverse range of anticancer mechanisms it can be engineered to influence. The table below compares the in vitro activity of several representative compounds. The causality behind their efficacy stems from the scaffold's ability to rigidly present key pharmacophoric elements, leading to high-affinity interactions with their respective targets.

| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Putative Mechanism of Action |

| TZT-1027 Analogue | Compound 1a | A549 (Lung) | 0.0022 | Microtubule Destabilizer[10][11] |

| HCT116 (Colon) | 0.0021 | Microtubule Destabilizer[10][11] | ||

| STAT3 Inhibitor | H172 (9f) | MDA-MB-231 (Breast) | 0.38 - 0.98 | Irreversible STAT3 DNA-Binding Inhibition[8][10] |

| 5o (Salicylate Analogue) | (Biochemical Assay) | 0.38 | Direct STAT3 DNA-Binding Inhibition[9] | |

| 2-Azetidinone Derivative | Compound 12l | MCF-7 (Breast) | 0.01 | Microtubule Destabilizer[10] |

| HT-29 (Colon) | 0.003 | Microtubule Destabilizer[10] |

Part 2: Azetidines in Infectious Diseases: A Scaffold for Novel Antimicrobials

The rise of antimicrobial resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms. Azetidine derivatives have shown considerable promise as antibacterial and antifungal agents.[12] The strained four-membered ring can be a key feature in molecules designed to inhibit essential bacterial enzymes or disrupt cell wall synthesis.

Structure-Activity Relationship (SAR) Insights

Research into azetidine-based antimicrobials reveals that even minor structural modifications can significantly impact biological activity.[13] For example, in a series of compounds derived from salicylic acid, the derivative containing a 2-chlorobenzaldehyde moiety (Compound D2) demonstrated markedly higher potency against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to the unsubstituted benzaldehyde analogue (Compound D1).[14] This highlights a critical causality: the electronic and steric properties of substituents on the azetidine scaffold directly modulate the compound's interaction with its microbial target. The chloro-substitution likely enhances membrane permeability or improves binding affinity to an essential bacterial protein.

Figure 2: Logical relationship of SAR in bioactive azetidine derivatives.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial screening data for representative azetidine derivatives, demonstrating their potential against clinically relevant pathogens. The use of standard reference drugs like ampicillin provides a self-validating system for assessing the potency of these novel compounds.

| Compound | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference Drug | Zone of Inhibition (mm) |

| Compound D2 [14] | Escherichia coli | 25 | Ampicillin | 27 |

| Staphylococcus aureus | 22 | Ampicillin | 24 | |

| Azetidin-2-one (4b) [15] | Escherichia coli | High Activity | Amoxicillin-clavulanate | - |

| Staphylococcus aureus | High Activity | Amoxicillin-clavulanate | - | |

| Azetidine deriv. (4b) [12] | Escherichia coli | Good Activity* | - | - |

*Qualitative activity reported as comparable or better than the reference drug.

Part 3: Azetidines in Neuroscience: Modulating CNS Targets

The ability of the azetidine ring to impart favorable pharmacokinetic properties, such as increased metabolic stability and improved brain penetration, makes it an attractive scaffold for drugs targeting the central nervous system (CNS).[3] Azetidine-containing molecules are being investigated for a range of neurological and psychiatric disorders.[16]

Application Focus: VMAT2 Inhibition